molecular formula C23H21N3O3 B14119399 (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine

(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine

Katalognummer: B14119399
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: VFETZAQHXWAIRR-JJIBRWJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Coupling with Phenyl Group: The isoindoline derivative can then be coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Ethanimine Group: The ethanimine group can be introduced via a condensation reaction between an aldehyde and an amine.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, H2 with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using HNO3 and H2SO4.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For example, it might exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors on cell surfaces and modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine vs. (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-methylphenyl)methoxy]ethanimine: The presence of a nitro group versus a methyl group can significantly alter the compound’s reactivity and biological activity.

    This compound vs. (E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(4-nitrophenyl)methoxy]ethanimine: The position of the nitro group on the aromatic ring can influence the compound’s electronic properties and steric interactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H21N3O3

Molekulargewicht

387.4 g/mol

IUPAC-Name

(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine

InChI

InChI=1S/C23H21N3O3/c1-17(24-29-16-21-9-4-5-12-23(21)26(27)28)18-10-6-11-22(13-18)25-14-19-7-2-3-8-20(19)15-25/h2-13H,14-16H2,1H3/b24-17+

InChI-Schlüssel

VFETZAQHXWAIRR-JJIBRWJFSA-N

Isomerische SMILES

C/C(=N\OCC1=CC=CC=C1[N+](=O)[O-])/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3

Kanonische SMILES

CC(=NOCC1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)N3CC4=CC=CC=C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.